molecular formula C6H10N4O B12827922 2-Amino-5-propyl-4H-imidazol-4-one oxime

2-Amino-5-propyl-4H-imidazol-4-one oxime

Cat. No.: B12827922
M. Wt: 154.17 g/mol
InChI Key: MIMQEMRKIQIGAO-UHFFFAOYSA-N
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Description

2-Amino-5-propyl-4H-imidazol-4-one oxime is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 2-position, a propyl group at the 5-position, and an oxime group at the 4-position of the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-propyl-4H-imidazol-4-one oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-propylimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-propyl-4H-imidazol-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Amino-5-propyl-4H-imidazol-4-one oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-propyl-4H-imidazol-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids and proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-4H-imidazol-4-one oxime
  • 2-Amino-5-ethyl-4H-imidazol-4-one oxime
  • 2-Amino-5-butyl-4H-imidazol-4-one oxime

Uniqueness

2-Amino-5-propyl-4H-imidazol-4-one oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the 5-position influences its lipophilicity and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-nitroso-5-propyl-1H-imidazol-2-amine

InChI

InChI=1S/C6H10N4O/c1-2-3-4-5(10-11)9-6(7)8-4/h2-3H2,1H3,(H3,7,8,9)

InChI Key

MIMQEMRKIQIGAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(N1)N)N=O

Origin of Product

United States

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